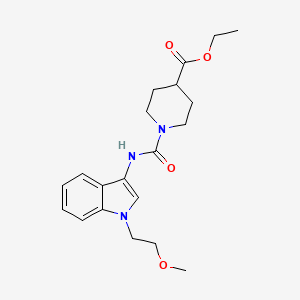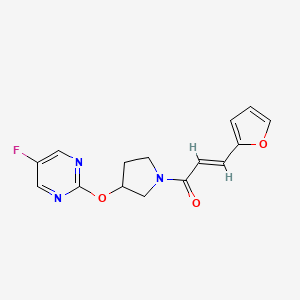
5-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one: is an organic compound that belongs to the class of pyridinones It is characterized by the presence of a bromine atom at the 5th position and a fluorophenyl group at the 1st position of the pyridinone ring
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Biological Probes: Used in the design of probes for studying biological pathways and interactions.
Industry:
Materials Science: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Agrochemicals: Explored for its potential use in the development of new agrochemicals.
Mecanismo De Acción
Target of Action
Similar compounds such as 1h-pyrrolo[2,3-b]pyridine derivatives have been reported to have potent activities againstFibroblast Growth Factor Receptors (FGFR1, 2, and 3) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Mode of Action
Similar compounds have been shown to inhibit fgfr signaling pathway, which plays an essential role in various types of tumors . Upon binding to fibroblast growth factors, FGFR undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling .
Biochemical Pathways
Fgfr signaling pathway, which is targeted by similar compounds, is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of FGFR signaling pathway due to amplification, fusion or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
Similar compounds have been shown to inhibit breast cancer 4t1 cell proliferation and induce its apoptosis . They also significantly inhibited the migration and invasion of 4T1 cells .
Action Environment
The action of similar compounds can be influenced by various factors such as the presence of fibroblast growth factors, the expression levels of FGFRs, and the genetic makeup of the cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Bromination of Pyridinone: The synthesis typically starts with the bromination of pyridinone. The reaction involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Fluorophenylation: The next step involves the introduction of the fluorophenyl group. This can be achieved through a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with the brominated pyridinone in the presence of a palladium catalyst and a base like potassium carbonate.
Industrial Production Methods: Industrial production of 5-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyridinone ring can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Coupling Reactions: The compound can undergo various coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.
Oxidation Products: Oxidized forms of the pyridinone ring.
Coupling Products: More complex aromatic compounds formed through coupling reactions.
Comparación Con Compuestos Similares
5-Bromo-1-phenylpyridin-2(1H)-one: Lacks the fluorine atom, which may result in different electronic properties and reactivity.
5-Chloro-1-(3-fluorophenyl)pyridin-2(1H)-one: Contains a chlorine atom instead of bromine, which can affect its chemical behavior and applications.
5-Bromo-1-(4-fluorophenyl)pyridin-2(1H)-one: The position of the fluorine atom on the phenyl ring is different, potentially altering its interactions and properties.
Uniqueness: The unique combination of bromine and fluorophenyl groups in 5-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one imparts distinct electronic and steric properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in drug development and materials science highlight its significance.
Propiedades
IUPAC Name |
5-bromo-1-(3-fluorophenyl)pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrFNO/c12-8-4-5-11(15)14(7-8)10-3-1-2-9(13)6-10/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMFTYMMZWEONK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=C(C=CC2=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(6-Methyl-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazin-4-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2409421.png)
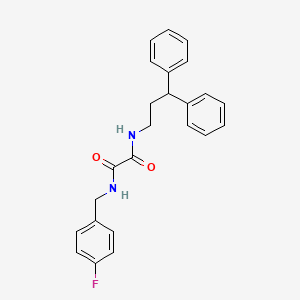
![2-Chloro-N-[1-(3-pyrrolidin-1-ylphenyl)ethyl]propanamide](/img/structure/B2409426.png)

![2-[(cyanomethyl)sulfanyl]-4-oxo-N-[(oxolan-2-yl)methyl]-3-pentyl-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2409428.png)
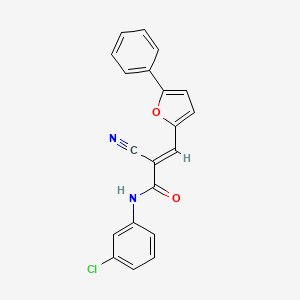
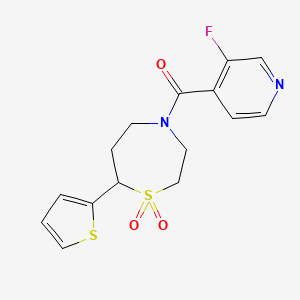


![4-[(4-chlorobenzyl)oxy]-1H-indole-2-carboxylic acid](/img/no-structure.png)
![2-[(6-{[(2-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide](/img/structure/B2409435.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2409437.png)
